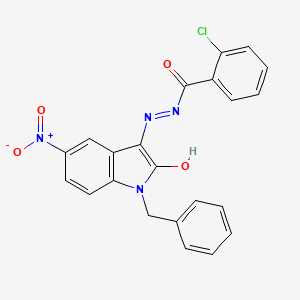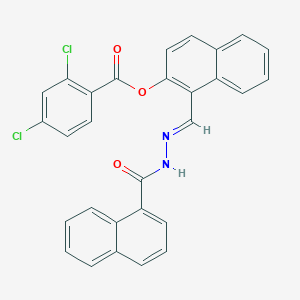![molecular formula C23H19ClN6O2S B12015945 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12015945.png)
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-ピリジン-4-イルメチリデン]アセトヒドラジドは、トリアゾール誘導体の一種である複雑な有機化合物です。
準備方法
合成経路と反応条件
2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-ピリジン-4-イルメチリデン]アセトヒドラジドの合成は、通常、複数のステップを伴います。
トリアゾールコアの形成: 最初のステップは、適切なヒドラジン誘導体を置換されたフェニルイソチオシアネートと環化させて、1,2,4-トリアゾール環を形成することです。
置換反応: 次に、トリアゾールコアを置換反応に付して、4-クロロフェニル基と4-メトキシフェニル基を導入します。
チオエーテル形成: チオール試薬を用いた求核置換反応により、スルファニル基が導入されます。
ヒドラジド形成: 最後のステップは、トリアゾール-チオエーテル中間体をピリジン-4-カルバルデヒドと縮合させて、アセトヒドラジド誘導体を形成することです。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、収率と純度を最適化するために、バッチ反応器または連続フロー反応器を使用して、より大規模に行われます。温度、圧力、溶媒の選択などの反応条件は、一貫性とスケーラビリティを確保するために慎重に制御されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、ニトロ基またはトリアゾール環を標的にすることができ、さまざまな還元誘導体をもたらします。
置換: 芳香環とトリアゾールコアは、求電子置換反応と求核置換反応に関与し、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)とm-クロロ過安息香酸(m-CPBA)があります。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤が通常使用されます。
置換: ハロゲン(Cl₂、Br₂)や求核剤(アミン、チオール)などの試薬が、さまざまな条件(酸性、塩基性、または中性)で用いられます。
主な生成物
酸化: スルホキシドとスルホン。
還元: 還元されたトリアゾール誘導体。
置換: さまざまな官能基を持つ、置換されたトリアゾール誘導体。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな化学修飾が可能になり、新規材料や触媒の開発に役立ちます。
生物学
生物学的に、この化合物は、抗菌剤や抗真菌剤としての可能性を示しています。生物学的マクロ分子と相互作用する能力から、医薬品開発の候補となります。
医学
医薬品化学では、この化合物は、抗炎症、抗がん、抗ウイルス活性など、潜在的な治療特性について研究されています。そのトリアゾールコアは、生物活性で知られており、薬剤設計に活用できます。
産業
産業的に、この化合物は、熱安定性や導電率が向上したなどの特定の特性を持つ、新しいポリマーや材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. Its triazole core is known for its bioactivity, which can be harnessed in drug design.
Industry
Industrially, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-ピリジン-4-イルメチリデン]アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は、酵素や受容体に結合してその活性を阻害する可能性があります。この化合物は、細胞経路を阻害することもあり、その観察された生物学的効果につながります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
類似化合物との比較
類似化合物
- 2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(4-イソプロピルフェニル)メチリデン]アセトヒドラジド
- 2-{[4-(4-クロロフェニル)-5-(4-ピリジニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,4-ジメトキシフェニル)アセトアミド
- N'-[(E)-(4-tert-ブチルフェニル)メチリデン]-2-{[1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}アセトヒドラジド
ユニークさ
2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-ピリジン-4-イルメチリデン]アセトヒドラジドのユニークさは、その特定の置換パターンと、クロロフェニル基とメトキシフェニル基の両方があることです。これにより、化学的および生物学的な特性が異なります。これは、さまざまな用途において汎用性の高い化合物となり、他の類似のトリアゾール誘導体とは異なるものです。
特性
分子式 |
C23H19ClN6O2S |
|---|---|
分子量 |
479.0 g/mol |
IUPAC名 |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H19ClN6O2S/c1-32-20-8-2-17(3-9-20)22-28-29-23(30(22)19-6-4-18(24)5-7-19)33-15-21(31)27-26-14-16-10-12-25-13-11-16/h2-14H,15H2,1H3,(H,27,31)/b26-14+ |
InChIキー |
QGALFRXRDZWEOT-VULFUBBASA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=NC=C4 |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12015867.png)


![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12015888.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12015895.png)
![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015901.png)
![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)
![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015921.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12015951.png)
![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B12015962.png)

